molecular formula C23H21FN4O4 B2800672 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 1396858-48-2

5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one

Cat. No. B2800672
CAS RN: 1396858-48-2
M. Wt: 436.443
InChI Key: HAFADKHMJAJGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds incorporating oxadiazole rings have been reported to exhibit significant antimicrobial and antitubercular activities. For instance, Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as active antitubercular agents against M. tuberculosis H37Rv. The antibacterial and antitubercular efficacy of these compounds was further supported by molecular docking studies, indicating a potential mechanism of action via the inhibition of the MurD ligase enzyme (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).

Anticancer Potential

Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer through high-throughput screening assays. This compound showed good activity against breast and colorectal cancer cell lines, indicating the oxadiazole ring's potential in contributing to anticancer activity. The study's findings suggest that the modification of the oxadiazole ring, such as incorporating different aryl groups, can significantly affect the compound's anticancer efficacy (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Herbicidal Activity

The structure-related functionalities of the target compound also hint at potential herbicidal applications. Tajik and Dadras (2011) synthesized a series of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and observed moderate to high levels of herbicidal activity against graminaceous plants, suggesting the compound's potential utility in agricultural research and applications (Tajik & Dadras, 2011).

properties

IUPAC Name

5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-13-10-25-18(14(2)21(13)31-4)12-28-11-16(6-8-20(28)29)23-26-22(27-32-23)15-5-7-19(30-3)17(24)9-15/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFADKHMJAJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one

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